1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine is a complex organic compound characterized by its unique combination of functional groups, including oxane, pyridine, and piperazine moieties. This compound is identified by the Chemical Abstracts Service number 2034365-77-8 and has a molecular formula of CHNO with a molecular weight of approximately 347.459 g/mol. It is primarily utilized in scientific research, particularly in medicinal chemistry and pharmacology, for its potential therapeutic applications.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic compounds for scientific studies. It is available for purchase through platforms such as BenchChem and A2B Chem, indicating its relevance in ongoing research efforts.
1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine falls under the category of piperazine derivatives, which are known for their diverse biological activities. The presence of the oxane and pyridine groups further classifies it as a heterocyclic compound, making it significant in the fields of medicinal chemistry and drug design.
The synthesis of 1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine typically involves multiple synthetic steps:
The synthetic routes often require careful control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like continuous flow chemistry may also be employed for industrial-scale production to enhance efficiency.
The molecular structure of 1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine can be represented using various structural formulas:
InChI=1S/C19H29N3O3/c1-13(2)21-7-5-19(23)22(20)17-10-9-16(24)14(3)11-18(17)15(6)12(21)8-4/h9,11,13H,5-8,10H2,1-4H3,(H,20,23)
CC(N1CCN(CC1)C(=O)c1ccnc(c1)OCC1CCOCC1)C
These representations highlight the connectivity between atoms and functional groups within the molecule .
The compound's molecular weight is approximately 347.459 g/mol, with a molecular formula indicating the presence of three nitrogen atoms and three oxygen atoms alongside carbon and hydrogen .
The compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine involves its interaction with specific biological targets such as receptors or enzymes. The piperazine component is known to interact with neurotransmitter receptors, while the pyridine moiety may bind to various enzymes, modulating their activity and influencing biological pathways.
While specific physical properties such as melting point or boiling point are not extensively documented in available literature, general characteristics can be inferred based on similar compounds within its class.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions (e.g., strong oxidizing environments). Its solubility in organic solvents likely varies based on its functional groups .
1-{2-[(oxan-4-yl)methoxy]pyridine-4-carbonyl}-4-(propan-2-yl)piperazine has several applications in scientific research:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7